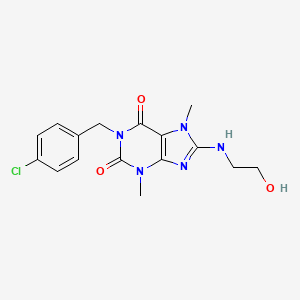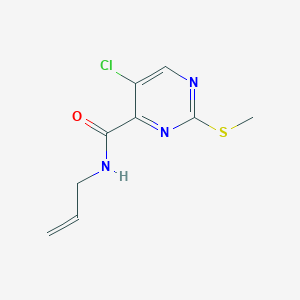
5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide, also known as CMSPC, is a synthetic compound with potential therapeutic applications in the field of cancer research. CMSPC belongs to the family of pyrimidine derivatives and has been shown to exhibit antiproliferative and cytotoxic effects against various cancer cell lines. In
Wirkmechanismus
The exact mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide is not fully understood. However, it is believed to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. By inhibiting thymidylate synthase, this compound disrupts DNA synthesis and ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antiproliferative and cytotoxic effects against cancer cells without affecting normal cells. This selectivity is believed to be due to the higher expression of thymidylate synthase in cancer cells compared to normal cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide in lab experiments is its selectivity towards cancer cells, which reduces the risk of harming normal cells. Additionally, this compound has been shown to exhibit antiproliferative and cytotoxic effects against various cancer cell lines, making it a versatile compound for cancer research. However, one limitation of using this compound is its relatively low yield in the synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research on 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide. One direction is to investigate its potential as a chemotherapeutic agent in animal models and clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Furthermore, the synthesis method of this compound can be optimized to improve its yield and availability for research purposes. Finally, the selectivity of this compound towards cancer cells can be further explored to identify its potential applications in targeted cancer therapy.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer research. Its antiproliferative and cytotoxic effects against cancer cells, selectivity towards cancer cells, and ability to induce apoptosis make it a promising compound for cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in cancer therapy.
Synthesemethoden
The synthesis of 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide involves the reaction between 2-amino-5-chloropyrimidine-4-carboxamide and 2-methylsulfanylprop-2-en-1-ol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of the synthesis method is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to exhibit antiproliferative and cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Furthermore, this compound has been shown to inhibit the growth of tumors in animal models, indicating its potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
5-chloro-2-methylsulfanyl-N-prop-2-enylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3OS/c1-3-4-11-8(14)7-6(10)5-12-9(13-7)15-2/h3,5H,1,4H2,2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGXNCTWXIYKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2420750.png)
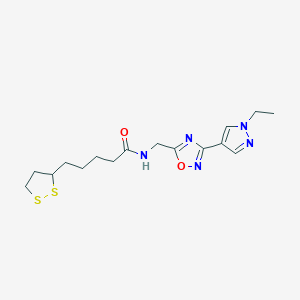
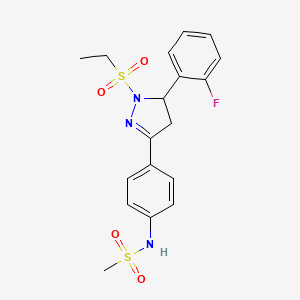

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate](/img/structure/B2420756.png)
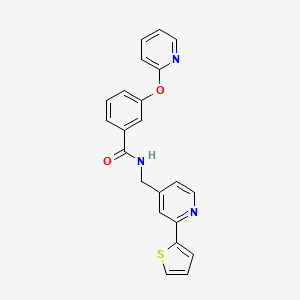
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2420758.png)
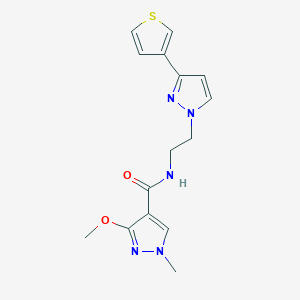
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420760.png)



